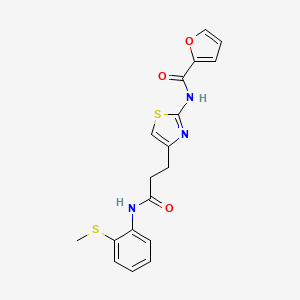

N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Description

N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a thiazole core linked to a furan carboxamide moiety. Its structure includes a 2-(methylthio)phenyl group attached via an amide bond to a propionyl chain, which connects to the thiazole ring. This compound is of interest in medicinal chemistry due to its hybrid heterocyclic architecture, which may confer unique biological properties such as enzyme inhibition or receptor modulation.

Propriétés

IUPAC Name |

N-[4-[3-(2-methylsulfanylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S2/c1-25-15-7-3-2-5-13(15)20-16(22)9-8-12-11-26-18(19-12)21-17(23)14-6-4-10-24-14/h2-7,10-11H,8-9H2,1H3,(H,20,22)(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNQKHLHNGLFED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates such as thiazole and furan derivatives, followed by coupling reactions to build the final compound. Key steps include:

Formation of Thiazole Ring: : Starting with a halogenated precursor, thiazole can be synthesized via cyclization reactions under basic conditions.

Introduction of Furan Ring: : Furan derivatives can be synthesized from furfural using various oxidation and substitution reactions.

Amide Bond Formation: : Coupling the thiazole and furan intermediates with an amine to form the desired amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound would leverage large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to streamline the production process.

Analyse Des Réactions Chimiques

Oxidation: : The thiazole and furan rings can undergo oxidation to form corresponding sulfoxides and furans, respectively.

Reduction: : Reduction reactions can target the amide linkage to yield the corresponding amine.

Substitution: : The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: : Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen (H₂).

Substitution: : Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of Lewis acids.

Oxidation: : Formation of sulfoxides and epoxides.

Reduction: : Corresponding amines and alcohols.

Substitution: : Halogenated derivatives and substituted aromatic compounds.

Applications De Recherche Scientifique

Chemistry: In the realm of synthetic chemistry, N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide serves as a versatile intermediate for the synthesis of more complex molecules.

Biology: Biologically, this compound may be investigated for its potential as a pharmacophore in the design of new drugs due to its unique structural features.

Medicine: In medicine, it could be explored for its therapeutic potential, particularly in targeting specific molecular pathways associated with diseases.

Industry: Industrially, this compound can be utilized in the development of novel materials with specific electronic or photophysical properties.

Mécanisme D'action

Molecular Targets and Pathways: The mechanism by which N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide exerts its effects involves interactions with specific proteins or enzymes, potentially inhibiting or modifying their activity. The compound's thiazole and furan rings may facilitate binding to these targets, influencing biological pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and biological relevance. Below is a detailed comparison:

Thiazole-Based Analogs

N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4)

- Molecular Formula : C₁₈H₁₇N₃O₄S (MW 371.4)

- Key Differences :

- Substituent: 3-Methoxybenzyl group vs. 2-(methylthio)phenyl in the target compound.

- Electronic Effects: The methoxy group (electron-donating) may reduce electrophilicity compared to the methylthio group (moderate electron-withdrawing due to sulfur’s polarizability).

- Bioactivity: Methoxy derivatives often exhibit enhanced metabolic stability but reduced lipophilicity compared to thioether analogs .

N-(3-(5-((trans)-2-((4-Aminocyclohexyl)amino)cyclopropyl)thiazol-2-yl)phenyl)-2-cyanobenzenesulfonamide

- Key Differences: Core Structure: Incorporates a sulfonamide group and a trans-cyclopropyl-cyclohexylamine chain. Applications: Similar thiazole-sulfonamide hybrids are reported as kinase inhibitors .

Furan Carboxamide Derivatives

2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d)

- Key Differences :

- Substituent: Hydrazinyl-oxoethyl side chain vs. the thiazole-linked propionyl group in the target compound.

- Reactivity: The hydrazine group enables chelation or coordination with metal ions, which is absent in the target compound.

- Synthesis: Prepared via cyclization in DMF with iodine/triethylamine, a method that could be adapted for the target compound’s thiazole formation .

1,3,4-Thiadiazole Derivatives

N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides

- Key Differences :

- Core Heterocycle: 1,3,4-Thiadiazole (5-membered, two nitrogen atoms) vs. thiazole (5-membered, one nitrogen, one sulfur).

- Electronic Properties: Thiadiazoles are more electron-deficient, favoring interactions with aromatic residues in enzyme active sites.

- Bioactivity: Thiadiazole derivatives are widely studied for antimicrobial and antitumor activity, suggesting a possible overlap with the target compound’s applications .

Q & A

Q. What are the established synthetic routes for N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide, and what reaction conditions optimize yield?

The synthesis typically involves coupling thiazole and furan carboxamide precursors via multistep reactions. For example, thiazole intermediates can be prepared by cyclizing thiourea derivatives with α-haloketones in ethanol under reflux (70–80°C, 4–6 hours) . Subsequent coupling with furan-2-carboxamide derivatives may employ carbodiimide-based reagents (e.g., EDC/HOBt) in DMF at room temperature for 12–24 hours. Yields (60–93%) depend on substituent steric effects and solvent polarity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

- 1H/13C NMR : Confirm the presence of thiazole (C2 proton at δ 7.2–7.5 ppm), furan (β-protons at δ 6.3–6.7 ppm), and carboxamide NH signals (δ 10.1–10.5 ppm).

- IR : Carboxamide C=O stretching at 1650–1680 cm⁻¹ and thiazole C=N at 1520–1550 cm⁻¹ .

- HRMS : Verify molecular ion peaks with <5 ppm mass accuracy .

Q. How can researchers design preliminary biological activity assays for this compound?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based protocols. For antimicrobial screening, follow CLSI guidelines with microdilution methods (MIC determination in 96-well plates) . Include positive controls (e.g., ciprofloxacin for bacteria) and validate solubility in DMSO/PBS mixtures (≤1% DMSO) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiazole or furan rings) influence bioactivity and pharmacokinetic properties?

- Electron-withdrawing groups (e.g., -NO₂ on the phenyl ring) enhance metabolic stability but may reduce solubility.

- Methylthio groups (as in the target compound) improve membrane permeability due to lipophilicity (logP ~2.8) .

- Quantitative Structure-Activity Relationship (QSAR) models using Hammett constants (σ) and π hydrophobic parameters can predict activity trends .

Q. What computational strategies are effective for predicting reaction pathways and optimizing synthetic protocols?

- Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., cyclization energy barriers).

- Pair with cheminformatics tools (e.g., Gaussian or ORCA) to simulate reaction dynamics in solvents like DMF or THF .

- Machine learning (ML) algorithms trained on reaction databases (e.g., Reaxys) can predict optimal catalysts or temperatures .

Q. How can researchers resolve contradictions in spectral data or bioassay results?

- Case Example : Discrepant NMR signals may arise from rotamers or solvent impurities. Confirm purity via HPLC (≥98% by area under the curve) and repeat spectra in deuterated DMSO or CDCl3 .

- Bioassay Variability : Validate cell line authenticity (STR profiling) and control for compound stability in assay buffers (e.g., pH 7.4 degradation over 24 hours) .

Q. What methodologies enable efficient scale-up of synthesis without compromising yield?

- Implement flow chemistry for exothermic steps (e.g., thiazole cyclization) to improve heat dissipation and reduce byproducts .

- Optimize crystallization conditions (e.g., solvent/antisolvent ratios) using Design of Experiments (DoE) to maximize purity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.